molecular formula C16H16Cl2O4S B2592059 2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2415631-86-4

2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

Cat. No. B2592059
CAS RN: 2415631-86-4
M. Wt: 375.26
InChI Key: UZVPTEQXXVDHPB-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). It has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Properties of Polymer Derivatives

Research has been conducted on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization, utilizing monomers prepared by the Friedel–Crafts catalyzed reaction. This research is significant for developing new materials for proton exchange membranes, highlighting the materials' organosolubility and thermal stability, with sulfonation introducing sulfonic acid moieties to the aromatic side group for enhanced proton conductivity (Ghassemi & Mcgrath, 2004).

Environmental Applications

A novel approach for the removal of benzophenone-4, a common anti-UV product from water, employs tertiary amine-functionalized crosslinking polymeric resins. This method highlights an environmental-friendly fabrication technique, significantly enhancing the adsorption capacity and demonstrating strong resistance against coexisting natural organic matter and inorganic ions. This research underscores the importance of developing cost-effective and high-capacity adsorption materials for water purification (Zhou et al., 2018).

Organic Synthesis and Reactivity Studies

The synthesis of various organic compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, and their reactivity towards sulfur- and oxygen-containing nucleophiles, has been explored. These studies provide insights into the mechanisms of nucleophilic addition under different conditions, offering valuable information for the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Enhancements in Organic Electronic Devices

The research on doping Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride has led to enhanced work function and conductivity, significantly improving the power conversion efficiency in organic solar cells. This study demonstrates the potential of amino derivatives in improving the performance of organic electronic devices, offering a new avenue for material optimization (Zeng et al., 2020).

properties

IUPAC Name

(2,5-dichlorophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c1-10(2)11-4-7-14(21-3)16(8-11)23(19,20)22-15-9-12(17)5-6-13(15)18/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVPTEQXXVDHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate

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